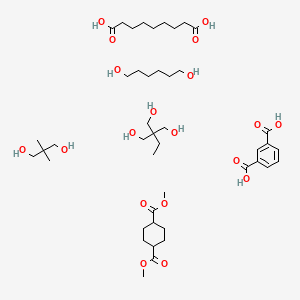
Benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of esterification and polycondensation reactions. The primary reactants include 1,3-benzenedicarboxylic acid, dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, and nonanedioic acid. These reactants undergo esterification in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the reactants are mixed and heated to initiate the esterification process. The reaction mixture is then subjected to polycondensation, where the polymer chains are formed. The process is carefully monitored to ensure the desired molecular weight and structural properties of the polymer.
Analyse Des Réactions Chimiques
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced mechanical, thermal, and chemical properties, making them suitable for advanced applications.
Applications De Recherche Scientifique
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its unique structural properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Mécanisme D'action
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular bonds, enhancing its mechanical and thermal properties. The pathways involved include hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to the polymer’s stability and performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene terephthalate: A widely used polymer with similar ester linkages.
Polybutylene terephthalate: Another polymer with comparable structural properties.
Polycarbonate: Known for its high impact resistance and transparency.
Uniqueness
The uniqueness of 1,3-benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid lies in its complex structure, which imparts superior mechanical and thermal properties compared to similar polymers. Its ability to undergo various chemical modifications further enhances its versatility and applicability in advanced materials science.
Propriétés
Numéro CAS |
89911-11-5 |
|---|---|
Formule moléculaire |
C44H78O19 |
Poids moléculaire |
911.1 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid |
InChI |
InChI=1S/C10H16O4.C9H16O4.C8H6O4.C6H14O3.C6H14O2.C5H12O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h7-8H,3-6H2,1-2H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
Clé InChI |
YGIZEVOUDCNGKV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.CC(C)(CO)CO.COC(=O)C1CCC(CC1)C(=O)OC.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCCO)CCO |
Numéros CAS associés |
89911-11-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















